molecular formula C15H20O3 B12298148 trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate

trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate

Cat. No.: B12298148
M. Wt: 248.32 g/mol
InChI Key: QORLPNCJJITLOL-UHFFFAOYSA-N
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Description

trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate: is an organic compound with the molecular formula C15H20O3 It is a derivative of cyclohexane, featuring a benzyloxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate typically involves the esterification of trans-4-(benzyloxy)methylcyclohexanecarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Benzyloxycyclohexanecarboxylic acid.

    Reduction: 4-(benzyloxy)cyclohexanemethanol.

    Substitution: Various substituted benzyloxy derivatives.

Mechanism of Action

The mechanism of action of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include oxidation, reduction, and hydrolysis reactions .

Comparison with Similar Compounds

  • trans-4-(benzyloxy)methylcyclohexanecarboxylic acid
  • Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate

Comparison: trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its acid and alcohol counterparts. The presence of the benzyloxy group also enhances its potential for undergoing various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 4-phenylmethoxycyclohexane-1-carboxylate

InChI

InChI=1S/C15H20O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3

InChI Key

QORLPNCJJITLOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)OCC2=CC=CC=C2

Origin of Product

United States

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